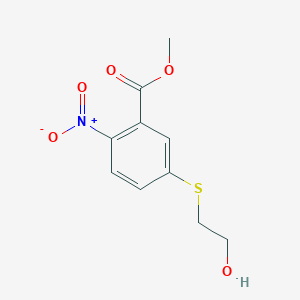
Methyl 5-((2-hydroxyethyl)thio)-2-nitrobenzoate
Overview
Description
Compounds like “Methyl 5-((2-hydroxyethyl)thio)-2-nitrobenzoate” belong to a class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols . They play vital roles in various biological functions and are commonly used in a wide variety of applications, from plasticizers to flavorings .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . These techniques provide information about the types of atoms in the compound and how they are connected .Chemical Reactions Analysis
The chemical reactions of a compound can be studied using various techniques such as NMR, mass spectrometry, and chromatography . These techniques can provide information about the reactivity of the compound and its potential to undergo certain chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various experimental techniques .Scientific Research Applications
Crystallographic and Electronic Structure Studies
- A crystallographic study of several benzoic acid derivatives, including nitrobenzoate derivatives, was conducted using X-ray powder diffraction. The study explored the intermolecular interactions and the electronic structure of these compounds, highlighting the role of hydrogen and halogen bonding in the assembly of molecules into a supramolecular framework. The electronic properties of these compounds, such as band gap energies, were also investigated, emphasizing their potential in various applications (Pramanik, Dey, & Mukherjee, 2019).
Synthesis and Chemical Properties
- The synthesis and chemical properties of various nitrobenzoic acid derivatives were explored. This includes studies on the synthesis processes, the molecular structure, and the reactivity of these compounds in different chemical reactions. Such studies provide a foundation for understanding how these compounds can be manipulated and used in various scientific applications (Migulin, 2016).
Molecular Interactions and Stability
- Research on the oxidation of 5-thio-2-nitrobenzoic acid by biologically relevant oxidants sheds light on the stability and reactivity of nitrobenzoate derivatives under oxidative conditions. This is crucial for understanding the behavior of these compounds in various environments, including biological systems (Landino et al., 2008).
Applications in Molecular Chemistry
- Studies on the synthesis and molecular structure of various nitrobenzoate derivatives provide insights into their potential applications in molecular chemistry, including their use in creating new materials or as intermediates in complex chemical syntheses (Zhu, Dhimitruka, & Pei, 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 5-(2-hydroxyethylsulfanyl)-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5S/c1-16-10(13)8-6-7(17-5-4-12)2-3-9(8)11(14)15/h2-3,6,12H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMFWUMYKVBIJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)SCCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-((2-hydroxyethyl)thio)-2-nitrobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467621.png)


![Methyl[(2-methylcyclobutyl)methyl]amine](/img/structure/B1467626.png)

![[5-(3,5-Difluorophenyl)-4-isopropyl-2-pyrimidinyl]methanol](/img/structure/B1467629.png)






![1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467642.png)
